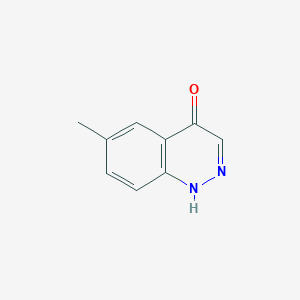

6-methylcinnolin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-methylcinnolin-4-ol is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by 6-methylcinnolin-4-ol are currently unknown

Pharmacokinetics

The pharmacokinetic properties of this compound have been partially characterized . The compound has high gastrointestinal absorption and is BBB permeant, suggesting it can cross the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown Given the lack of research on this compound, it is difficult to predict its specific effects

Analyse Biochimique

Dosage Effects in Animal Models

The effects of 4-Cinnolinol, 6-methyl- vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can cause toxic effects, including cellular damage and disruption of metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

4-Cinnolinol, 6-methyl- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For instance, the compound can affect the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation, leading to changes in metabolic flux and metabolite levels .

Subcellular Localization

The subcellular localization of 4-Cinnolinol, 6-methyl- can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can modulate the activity of mitochondrial enzymes and influence cellular energy metabolism .

Activité Biologique

6-Methylcinnolin-4-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the various biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of cinnolines, which are heterocyclic compounds. The molecular formula for this compound is C9H9N, and its structure is characterized by a methyl group at the 6-position and a hydroxyl group at the 4-position of the cinnoline ring.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, in vitro assays have shown that it possesses activity against various pathogenic bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 62.5 µg/mL |

| Staphylococcus aureus | 78.12 µg/mL |

| Enterococcus faecalis | 78.12 µg/mL |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly against antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies utilizing various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), demonstrated that this compound inhibited cell proliferation effectively.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

The observed IC50 values indicate that this compound may induce cytotoxic effects in these cancer cell lines, making it a compound of interest for further development in cancer therapeutics .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Preliminary research suggests that this compound may exhibit anti-inflammatory properties. This activity is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that its action may involve:

- Inhibition of bacterial virulence factors : By interfering with quorum sensing mechanisms in bacteria, it may reduce their pathogenicity.

- Induction of apoptosis : In cancer cells, it may trigger programmed cell death pathways.

- Modulation of inflammatory pathways : It may inhibit the expression of inflammatory mediators.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the effectiveness of various fractions derived from natural sources containing this compound against resistant strains of bacteria, demonstrating its potential as an alternative therapeutic agent .

- Cancer Cell Line Studies : Another research project focused on evaluating the cytotoxic effects of synthesized derivatives of this compound on multiple cancer cell lines, revealing promising results in inhibiting tumor growth .

- Inflammatory Models : In vivo models have been utilized to assess the anti-inflammatory effects of this compound, with results indicating a significant reduction in inflammation markers compared to control groups .

Propriétés

IUPAC Name |

6-methyl-1H-cinnolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUADOWMFHAXHRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440976 |

Source

|

| Record name | 4-Cinnolinol, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90417-05-3 |

Source

|

| Record name | 4-Cinnolinol, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.